Cas no 1807291-28-6 (Ethyl 3-cyano-4-ethyl-5-formylphenylacetate)

Ethyl 3-cyano-4-ethyl-5-formylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-4-ethyl-5-formylphenylacetate
-
- インチ: 1S/C14H15NO3/c1-3-13-11(8-15)5-10(6-12(13)9-16)7-14(17)18-4-2/h5-6,9H,3-4,7H2,1-2H3
- InChIKey: BEWZUVVCGCSAAK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=C(C#N)C(CC)=C(C=O)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 344
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 67.2
Ethyl 3-cyano-4-ethyl-5-formylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010001600-250mg |
Ethyl 3-cyano-4-ethyl-5-formylphenylacetate |
1807291-28-6 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A010001600-500mg |
Ethyl 3-cyano-4-ethyl-5-formylphenylacetate |
1807291-28-6 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Alichem | A010001600-1g |
Ethyl 3-cyano-4-ethyl-5-formylphenylacetate |
1807291-28-6 | 97% | 1g |
$1445.30 | 2023-09-03 |
Ethyl 3-cyano-4-ethyl-5-formylphenylacetate 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
8. Back matter
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Ethyl 3-cyano-4-ethyl-5-formylphenylacetateに関する追加情報
Ethyl 3-cyano-4-ethyl-5-formylphenylacetate (CAS No. 1807291-28-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-cyano-4-ethyl-5-formylphenylacetate, identified by its CAS number 1807291-28-6, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its intricate aromatic structure, has garnered considerable attention due to its utility in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a cyano group, an ethyl substituent, and a formyl group, makes it a valuable building block for the development of novel therapeutic agents.
The chemical structure of Ethyl 3-cyano-4-ethyl-5-formylphenylacetate encompasses a phenyl ring adorned with these distinct functional groups. The cyano group (-CN) introduces a polar character to the molecule, enhancing its reactivity in nucleophilic addition reactions. Conversely, the ethyl group (-CH₂CH₃) provides a hydrophobic moiety, influencing solubility and metabolic stability. The formyl group (-CHO) acts as an active aldehyde functionality, facilitating condensation reactions and enabling further derivatization into more complex structures.
In recent years, Ethyl 3-cyano-4-ethyl-5-formylphenylacetate has been employed in the synthesis of various pharmacologically relevant compounds. One notable application lies in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The cyano and formyl groups serve as key interaction points with target proteins, while the ethyl substituent helps modulate binding affinity and selectivity. For instance, researchers have utilized this intermediate to design inhibitors targeting Janus kinases (JAKs), which play a crucial role in immune responses and hematopoiesis.
Furthermore, Ethyl 3-cyano-4-ethyl-5-formylphenylacetate has found utility in the synthesis of antiviral agents. The formyl group can be readily converted into an amine via reduction, allowing for the attachment of sugar moieties or other pharmacophores essential for viral entry inhibition. Recent studies have demonstrated its role in developing protease inhibitors for HIV treatment, where the cyano group aids in stabilizing the transition state during catalysis.
The compound's versatility extends to the field of central nervous system (CNS) drug discovery. Researchers have leveraged its structural features to develop novel ligands for neurotransmitter receptors. For example, derivatives of Ethyl 3-cyano-4-ethyl-5-formylphenylacetate have been investigated as potential serotonin receptor modulators, offering promise for treating depression and anxiety disorders. The cyano group enhances binding interactions with receptor sites, while the ethyl and formyl groups fine-tune pharmacokinetic properties such as blood-brain barrier penetration.
From a synthetic chemistry perspective, Ethyl 3-cyano-4-ethyl-5-formylphenylacetate serves as a versatile precursor for constructing complex molecular architectures. Its reactivity allows for diverse transformations, including nucleophilic additions, condensations, and cyclizations. These reactions enable chemists to generate a wide array of heterocyclic compounds, which are prevalent in many pharmaceuticals. For instance, it has been used to synthesize indole derivatives known for their antimicrobial and anti-inflammatory properties.
The compound's significance is further underscored by its role in combinatorial chemistry and high-throughput screening (HTS) libraries. By serving as a core scaffold, Ethyl 3-cyano-4-ethyl-5-formylphenylacetate enables the rapid generation of large libraries of structurally diverse compounds for screening against biological targets. This approach has accelerated drug discovery pipelines by identifying lead compounds with optimized pharmacological profiles.
In conclusion, Ethyl 3-cyano-4-ethyl-5-formylphenylacetate (CAS No. 1807291-28-6) is a multifaceted intermediate with broad applications in pharmaceutical research and development. Its unique structural features enable its use in synthesizing kinase inhibitors, antiviral agents, CNS drugs, and other bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound will undoubtedly remain a cornerstone in medicinal chemistry endeavors.
1807291-28-6 (Ethyl 3-cyano-4-ethyl-5-formylphenylacetate) 関連製品
- 79538-03-7(2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol)
- 900015-08-9(6-(4-tert-butylphenoxy)pyridine-3-carbonitrile)
- 338755-04-7(1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)
- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 896069-58-2((2Z)-6-hydroxy-7-(pyrrolidin-1-yl)methyl-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 40435-42-5(2,2,5-trimethylhexan-1-ol)
- 161513-47-9((S)-N-Boc-2,3-epoxypropylamine)